molecular formula C21H20O10 B13761594 3-alpha-l-Rhamnofuranosyloxy-5,7,4'-trihydroxyflavone CAS No. 5041-73-6

3-alpha-l-Rhamnofuranosyloxy-5,7,4'-trihydroxyflavone

Katalognummer: B13761594
CAS-Nummer: 5041-73-6
Molekulargewicht: 432.4 g/mol
InChI-Schlüssel: FFFIPDPCGREKEW-JMBFVMJTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Kaempferol-3-O-alpha-L-rhamnopranoside can be isolated from plant sources through extraction and purification processes. The leaves of Pithecellobium dulce, for example, are extracted with methanol and fractionated with different solvents. The compound is then isolated using column chromatography from the ethyl acetate fraction .

Industrial Production Methods

Industrial production of kaempferol-3-O-alpha-L-rhamnopranoside typically involves large-scale extraction from plant materials. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and structural integrity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Kaempferol-3-O-alpha-L-rhamnopranoside undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of kaempferol-3-O-alpha-L-rhamnopranoside, each with unique pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Kaempferol-3-O-alpha-L-rhamnopranoside has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Kaempferol-3-O-alpha-L-rhamnopranoside is unique among flavonoid glycosides due to its specific glycosylation pattern. Similar compounds include:

Kaempferol-3-O-alpha-L-rhamnopranoside stands out due to its unique combination of glycosylation and pharmacological properties, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

5041-73-6

Molekularformel

C21H20O10

Molekulargewicht

432.4 g/mol

IUPAC-Name

3-[(2S,3R,4S,5S)-3,4-dihydroxy-5-[(1S)-1-hydroxyethyl]oxolan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C21H20O10/c1-8(22)18-16(27)17(28)21(30-18)31-20-15(26)14-12(25)6-11(24)7-13(14)29-19(20)9-2-4-10(23)5-3-9/h2-8,16-18,21-25,27-28H,1H3/t8-,16-,17+,18-,21-/m0/s1

InChI-Schlüssel

FFFIPDPCGREKEW-JMBFVMJTSA-N

Isomerische SMILES

C[C@@H]([C@H]1[C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O

Kanonische SMILES

CC(C1C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.